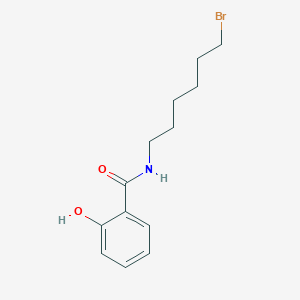
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid: is a heterocyclic compound that contains a pyridine ring fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide to form the thiadiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as herbicides and fungicides .
Mécanisme D'action
The mechanism of action of 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its biological activity.
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: A compound with similar structural features and biological applications.
Uniqueness: 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure contributes to its stability and reactivity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H5N3O2S |
|---|---|
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
5-pyridin-2-yl-1,3,4-thiadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-3-1-2-4-9-5/h1-4H,(H,12,13) |
Clé InChI |
VBGWBAOCTLZRGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NN=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


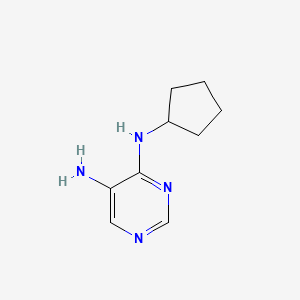
![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)


![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)
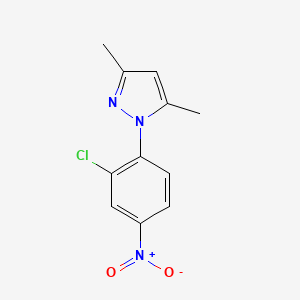
![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)

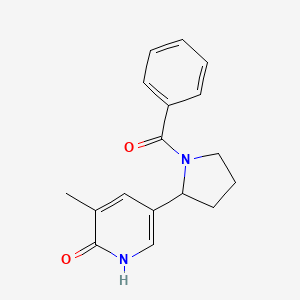
![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)

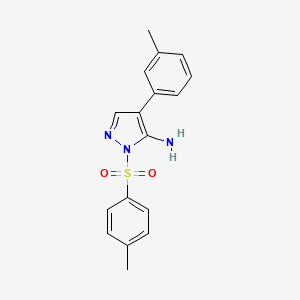
![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
